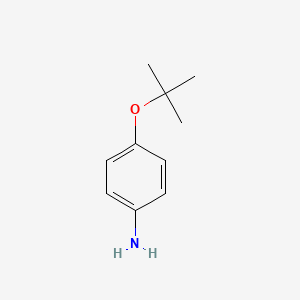

4-Tert-butoxyaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLJXOXRYXXBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457179 | |

| Record name | 4-TERT-BUTOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57120-36-2 | |

| Record name | 4-TERT-BUTOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-butoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Tert-butoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butoxyaniline, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug development, particularly in the design of kinase inhibitors. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, with the CAS number 57120-36-2, is an aromatic amine featuring a tert-butoxy group at the para position.[1] This substitution significantly influences its physicochemical properties, making it a subject of interest in the development of novel therapeutic agents. The tert-butyl group, in particular, can enhance lipophilicity, a key factor in drug absorption and distribution.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 4-Tert-butylaniline | 4-Butoxyaniline |

| CAS Number | 57120-36-2[1] | 769-92-6[2] | 4344-55-2[3] |

| Molecular Formula | C10H15NO[4] | C10H15N[5] | C10H15NO[3] |

| Molecular Weight | 165.23 g/mol [4] | 149.23 g/mol [2] | 165.23 g/mol [3] |

| Melting Point | Data not available | 15-16 °C[2] | Predicted: 60.74 °C[3] |

| Boiling Point | Data not available | 90-93 °C / 3 mmHg[2] | 148-149 °C / 13 mmHg[3] |

| Density | Data not available | 0.937 g/mL at 25 °C[2] | 0.992 g/mL at 25 °C[3] |

| Solubility | Data not available | Data not available | Data not available |

Synthesis of this compound

A general method for the synthesis of this compound involves a copper-catalyzed amination of an aryl chloride.

Experimental Protocol

Materials:

-

1-tert-Butoxy-4-chlorobenzene

-

Ammonium hydroxide

-

Copper iodide (CuI)

-

Ligand (e.g., L-15, specific structure not provided in the source)

-

Potassium phosphate (K3PO4)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

10 mL Schlenk tube

-

Argon gas supply

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a 10 mL Schlenk tube, add copper iodide (0.05 mmol), the specified ligand (0.05 or 0.1 mmol), and potassium phosphate (1.1 mmol).

-

Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), 1 mL of DMSO, and ammonium hydroxide (2.0 mmol) to the Schlenk tube.

-

Stir the reaction mixture homogeneously at a temperature of 110°C or 120°C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Add water and ethyl acetate to the reaction mixture and perform a liquid-liquid extraction.

-

Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain the final product, this compound.[3]

Diagram 1: Synthesis Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The aniline scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in approved drugs, particularly kinase inhibitors.[6] The introduction of substituents on the aniline ring, such as the tert-butoxy group, allows for the fine-tuning of a compound's pharmacological properties, including bioavailability, solubility, and selectivity for its biological target.[6] The tert-butyl group can enhance the metabolic stability of a compound.

Role as a Scaffold in Kinase Inhibitors

Aniline derivatives are key components of many anilinoquinazoline and anilinopyrimidine-based kinase inhibitors.[7] These inhibitors typically target the ATP-binding site of kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aniline moiety often serves as a crucial hydrogen bond donor and acceptor, facilitating the binding of the inhibitor to the kinase.

Diagram 2: Generalized Kinase Inhibition by Anilino-Based Compounds

Caption: Competitive inhibition of a kinase by an anilino-based inhibitor.

While specific biological targets and signaling pathways for this compound itself have not been explicitly detailed in the available literature, its structural motif strongly suggests its potential as a scaffold for developing inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[7] The development of "clickable" 4-anilinoquinazoline kinase inhibitors demonstrates the utility of this class of compounds in generating affinity matrices for identifying interacting proteins from cellular lysates.[8]

Safety and Handling

Detailed safety information for this compound is not extensively available. However, based on the data for the structurally similar compound 4-butoxyaniline, it should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, respiratory system, and skin.[3]

Recommended Personal Protective Equipment (PPE):

-

Protective gloves

-

Protective clothing

-

Eye and face protection

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If the substance comes into contact with skin, wash immediately with plenty of water.[3] Always handle this compound in a well-ventilated area, such as a fume hood.

Spectroscopic Data

While specific spectra for this compound were not found, spectroscopic data for the related compound 4-tert-butylaniline is available and can provide some insight. Techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry are essential for the structural elucidation and confirmation of synthesized this compound.[5][9]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its structural features, conferred by the tert-butoxy group, make it an attractive building block for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. Further research into its specific biological activities and the development of more detailed synthetic protocols will undoubtedly expand its applications in medicinal chemistry. Researchers and drug development professionals should consider this compound as a key component in their synthetic strategies for creating novel and effective therapeutic agents.

References

- 1. 4-(tert-butoxy)aniline | 57120-36-2 [chemicalbook.com]

- 2. 4-叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Butoxyaniline | CAS 4344-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-(Tert-butoxy)aniline | C10H15NO | CID 11159518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cresset-group.com [cresset-group.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Tert-butoxyaniline from 4-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust three-step synthesis pathway for the preparation of 4-tert-butoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries, starting from the readily available precursor, 4-aminophenol. The synthesis strategy involves the protection of the amino group, followed by O-alkylation of the phenolic hydroxyl group, and subsequent deprotection of the amino group. This guide provides detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The conversion of 4-aminophenol to this compound is efficiently achieved through a three-step process:

-

N-Acetylation (Protection): The amino group of 4-aminophenol is selectively protected as an acetamide. This is a crucial step to prevent the nucleophilic amino group from competing with the hydroxyl group in the subsequent O-alkylation reaction. The product of this step is N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.

-

O-tert-butylation (Williamson Ether Synthesis): The phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide is converted to a tert-butyl ether via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a tert-butyl electrophile.

-

N-Deacetylation (Deprotection): The acetyl protecting group is removed from the amino group to yield the final product, this compound. This step requires carefully controlled conditions to avoid cleavage of the acid-sensitive tert-butyl ether.

This multi-step approach ensures high selectivity and yield for the desired product.

Experimental Protocols

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)

This procedure outlines the selective N-acetylation of 4-aminophenol.

Materials:

-

4-Aminophenol

-

Acetic anhydride

-

Water

-

Activated charcoal (optional)

Procedure:

-

Suspend 4-aminophenol (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer.

-

Add acetic anhydride (1.05 eq) to the suspension.

-

Heat the mixture with stirring in a water bath at approximately 60-70 °C for 15-20 minutes.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the crude product by vacuum filtration and wash with cold water.[1]

-

For further purification, the crude product can be recrystallized from hot water, optionally with the addition of a small amount of activated charcoal to remove colored impurities.[1]

-

Dry the purified crystals of N-(4-hydroxyphenyl)acetamide in a desiccator or a vacuum oven.

Step 2: Synthesis of N-(4-tert-butoxyphenyl)acetamide

This protocol describes the O-tert-butylation of N-(4-hydroxyphenyl)acetamide via a modified Williamson ether synthesis. The use of a tertiary alkyl halide necessitates careful control of reaction conditions to favor substitution over elimination.

Materials:

-

N-(4-hydroxyphenyl)acetamide

-

Potassium tert-butoxide

-

tert-Butyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

-

Add tert-butyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure N-(4-tert-butoxyphenyl)acetamide.

Step 3: Synthesis of this compound

This procedure details the deprotection of the N-acetyl group under basic conditions to yield the final product. Basic hydrolysis is chosen to avoid the potential acid-catalyzed cleavage of the tert-butyl ether.

Materials:

-

N-(4-tert-butoxyphenyl)acetamide

-

Aqueous sodium hydroxide solution (e.g., 10-15%)

-

Ethanol

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve N-(4-tert-butoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes typical quantitative data for the three-step synthesis of this compound from 4-aminophenol. Please note that yields are highly dependent on reaction scale and optimization of conditions.

| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | N-Acetylation | 4-Aminophenol, Acetic anhydride | N-(4-hydroxyphenyl)acetamide | 85-95 | >98 (after recrystallization) |

| 2 | O-tert-butylation | N-(4-hydroxyphenyl)acetamide, tert-Butyl bromide | N-(4-tert-butoxyphenyl)acetamide | 40-60 | >97 (after chromatography) |

| 3 | N-Deacetylation | N-(4-tert-butoxyphenyl)acetamide | This compound | 80-90 | >98 (after purification) |

Synthesis Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflow diagram.

References

Spectroscopic Profile of 4-Tert-butoxyaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-butoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.78 | d, J=8.8 Hz | 2H | Ar-H (ortho to -O(t-Bu)) |

| 6.63 | d, J=8.8 Hz | 2H | Ar-H (ortho to -NH₂) |

| 3.45 | br s | 2H | -NH₂ |

| 1.29 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 150.0 | Ar-C (para to -NH₂) |

| 140.4 | Ar-C (para to -O(t-Bu)) |

| 122.5 | Ar-CH (ortho to -O(t-Bu)) |

| 115.8 | Ar-CH (ortho to -NH₂) |

| 78.1 | -OC (CH₃)₃ |

| 28.9 | -C(C H₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3350 | Strong, Sharp | N-H Stretch (asymmetric & symmetric) |

| 2975 | Strong | C-H Stretch (sp³) |

| 1620 | Medium | N-H Bend (scissoring) |

| 1510 | Strong | C=C Stretch (aromatic) |

| 1230 | Strong | C-O Stretch (aryl ether) |

| 825 | Strong | C-H Bend (para-disubstituted aromatic) |

Table 4: Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 165 | 30 | [M]⁺ (Molecular Ion) |

| 150 | 100 | [M - CH₃]⁺ (Base Peak) |

| 109 | 45 | [M - C₄H₈]⁺ |

| 93 | 25 | [C₆H₅NH₂]⁺ |

| 57 | 40 | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

-

Spectra were recorded on a 400 MHz NMR spectrometer.

-

For ¹H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence was utilized with a spectral width of 0 to 220 ppm. A longer acquisition time and a greater number of scans were employed due to the lower natural abundance of the ¹³C isotope.

-

The obtained Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of neat (undiluted) this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates were gently pressed together to form a thin, uniform liquid film.

FTIR Spectrum Acquisition:

-

A background spectrum of the empty sample compartment was recorded to account for atmospheric and instrumental variations.

-

The prepared salt plates were placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum was recorded over the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum was presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.

-

The sample was introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Electron Impact (EI) ionization was employed, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

A detector recorded the abundance of each ion.

-

The data was processed to generate a mass spectrum, which plots the relative intensity of ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

4-Tert-butoxyaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies related to 4-tert-butoxyaniline, a key intermediate in various chemical syntheses.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

Synthesis of this compound: An Experimental Protocol

A common method for the synthesis of this compound involves the tert-butylation of 4-aminophenol. The following protocol outlines a representative procedure.

Objective: To synthesize this compound from 4-aminophenol.

Materials:

-

4-Aminophenol

-

Tert-butanol

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide Solution

-

Ethanol

-

Nitrogen Gas

-

V-Brite B (or other suitable reducing agent)

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Acetylation of m-Aminophenol (Illustrative First Step for a Related Synthesis): As a preliminary step analogous to protecting the amino group, m-aminophenol can be acetylated using acetic anhydride or acetyl chloride to form N-(3-hydroxyphenyl) acetamide.

-

Tert-butylation: The resulting N-(3-hydroxyphenyl) acetamide is then reacted with tert-butanol in the presence of a catalytic amount of concentrated sulfuric acid. This step introduces the tert-butyl group onto the phenolic oxygen.

-

Deacetylation: The N-(2,4-di-tert-butyl-5-hydroxyphenyl) acetamide is then hydrolyzed using an acid or base to yield the aminophenol derivative.

-

Alternative Nitrosation and Reduction Route: An alternative synthesis starts with 2,6-di-tert-butyl phenol. This is first treated with a sodium nitrite solution in the presence of sulfuric acid to yield 2,6-di-tert-butyl-4-nitrosophenol. The reaction is typically carried out at room temperature under a nitrogen atmosphere.

-

Reduction to the Amine: The nitrosophenol intermediate is then reduced to the corresponding amine. This can be achieved by reacting it with a reducing agent such as V-Brite B in the presence of sodium hydroxide in an ethanol solution. The reaction mixture is stirred at a temperature between 20-50 °C for 1-2 hours.

-

Work-up and Purification: Following the reaction, the solvent is removed by distillation under reduced pressure. The residue is then washed thoroughly with water and filtered to obtain the crude product. The crude 2,6-di-tert-butyl-4-aminophenol is then purified, for example, by recrystallization.

Synthesis Workflow for a Substituted Aminophenol

The following diagram illustrates a generalized workflow for the synthesis of a substituted aminophenol, in this case, 2,6-di-tert-butyl-4-aminophenol, which shares procedural similarities with the synthesis of other tert-butylated anilines.

Caption: Synthesis workflow for 2,6-di-tert-butyl-4-aminophenol.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Tert-butoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 4-Tert-butoxyaniline

A summary of the known physicochemical properties of this compound is presented below. It is important to note the significant gaps in the publicly available data, particularly concerning its solubility in various solvents.

| Property | Value | Reference |

| CAS Number | 57120-36-2 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Water Solubility | No data available | [1] |

| Partition Coefficient (n-octanol/water) | No data available | [1] |

Solubility of this compound

Quantitative solubility data is crucial for process development, formulation, and purification. Although specific experimental values for this compound are not found in the literature, this section provides a framework for its determination in common laboratory solvents.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of its solubility can be made. The presence of the polar amino group suggests potential solubility in polar solvents, while the bulky nonpolar tert-butyl and phenyl groups indicate likely solubility in nonpolar organic solvents. Amines are basic and should exhibit enhanced solubility in acidic aqueous solutions due to salt formation.

Experimental Determination of Solubility

A standard protocol for determining the solubility of a solid compound like this compound involves the isothermal equilibrium method.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

-

Preparation: A known excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are allowed to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn, filtered (using a filter compatible with the solvent), and diluted. The concentration of this compound in the diluted solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

A visual workflow for this process is presented below.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Data Presentation

The experimentally determined solubility data should be tabulated for clear comparison. The following tables provide a template for presenting such data.

Table 1: Solubility of this compound in Common Solvents at 25°C

| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 80.1 | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available |

| Ethanol | 24.5 | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available |

| Dichloromethane | 9.1 | Data not available | Data not available |

| Ethyl Acetate | 6.0 | Data not available | Data not a-vailable |

| Toluene | 2.4 | Data not available | Data not available |

| Hexane | 1.9 | Data not available | Data not available |

Table 2: Effect of Temperature on the Solubility of this compound in Selected Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 10 | Data not available |

| 25 | Data not available | |

| 40 | Data not available | |

| Toluene | 10 | Data not available |

| 25 | Data not available | |

| 40 | Data not available |

Stability of this compound

Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound. While a safety data sheet for the compound states it is "Stable under recommended storage conditions," detailed stability studies are necessary to understand its degradation profile under stress.[1]

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Experimental Protocol: Forced Degradation Study [3]

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat under the same conditions as acid hydrolysis. Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a set time (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours). Dissolve a known amount of the stressed solid for analysis.

-

Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.[3] A dark control should be run in parallel.

-

-

Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

The workflow for a forced degradation study is illustrated below.

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the known reactivity of anilines, the following degradation pathways for this compound can be anticipated:

-

Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric compounds. This can often result in a discoloration of the material.

-

Hydrolysis: The ether linkage of the tert-butoxy group may be susceptible to hydrolysis under strong acidic conditions, potentially yielding 4-aminophenol and tert-butanol.

-

Photodegradation: Aromatic amines can undergo photodegradation, especially in the presence of UV light. This can involve the generation of reactive oxygen species that attack the aromatic ring and the amino group, leading to complex degradation products.[4]

A generalized signaling pathway for potential degradation is shown below.

Caption: Potential Degradation Pathways.

Data Presentation

The results of the stability studies should be presented in a clear and concise manner.

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant(s) (if identified) |

| 0.1 N HCl (60°C, 24h) | Data not available | Data not available | Data not available |

| 0.1 N NaOH (60°C, 24h) | Data not available | Data not available | Data not available |

| 3% H₂O₂ (RT, 24h) | Data not available | Data not available | Data not available |

| Heat (70°C, 48h) | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | Data not available | Data not available | Data not available |

Recommended Storage Conditions

Based on the potential for oxidative and photodegradation, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent exposure to air, moisture, and light.[3]

Conclusion

This technical guide has outlined the essential considerations and experimental approaches for determining the solubility and stability of this compound. While specific quantitative data is currently lacking in the public domain, the protocols and frameworks presented here provide a robust starting point for researchers and drug development professionals to generate this vital information. The provided experimental workflows and data table templates are intended to guide future studies, ensuring a systematic and comprehensive characterization of this compound's physicochemical properties. Understanding these properties is a critical step in the successful application of this compound in any research or development endeavor.

References

- 1. 4-(tert-Butoxy)aniline | CAS#:57120-36-2 | Chemsrc [chemsrc.com]

- 2. 4-(Tert-butoxy)aniline | C10H15NO | CID 11159518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites | MDPI [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 4-Tert-butoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 4-tert-butoxyaniline. Due to the limited availability of specific toxicological and safety data for this compound, this document incorporates data from the closely related structural analog, 4-butoxyaniline, to provide a conservative and precautionary approach to its handling. All personnel should supplement this guide with a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the manufacturer.

Quantitative Safety Data

The following tables summarize the key quantitative safety and toxicological data for this compound and its structural analog, 4-butoxyaniline. This information is critical for conducting risk assessments and establishing appropriate laboratory safety protocols.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol [1][2] |

| Appearance | Not explicitly available for this compound. 4-butoxyaniline is a clear dark brown to pale yellow liquid.[2][3] |

| Boiling Point | Not explicitly available for this compound. 4-butoxyaniline: 148-149 °C at 13 mmHg.[2] |

| Density | Not explicitly available for this compound. 4-butoxyaniline: 0.992 g/mL at 25 °C.[2] |

| Flash Point | Not explicitly available for this compound. 4-butoxyaniline: 113 °C (closed cup).[4] |

Table 2: Acute Toxicity Data (Data for 4-Butoxyaniline)

| Route of Exposure | Species | Value |

| Oral LD50 | Mouse | 500 mg/kg[4] |

| Dermal LD50 | Data not available | |

| Inhalation LC50 | Data not available |

It is important to note that substituted anilines, as a class, can exhibit significant toxicity. Aniline itself has an oral LD50 in rats ranging from 250 to 930 mg/kg.[5]

Table 3: Fire and Explosion Data (Data for Aniline as a proxy)

| Parameter | Value |

| Lower Explosive Limit (LEL) | 1.3%[6] |

| Upper Explosive Limit (UEL) | 11%[7] |

Flammability limits for this compound are not available. The data for aniline is provided for general awareness of the potential hazards of this class of compounds. The flammability range can be influenced by temperature and pressure.[8]

Table 4: Occupational Exposure Limits (Data for Aniline)

| Organization | Limit | Value |

| OSHA PEL | TWA | 5 ppm (19 mg/m³) [skin][6] |

| NIOSH REL | TWA | None established (potential occupational carcinogen)[6] |

| ACGIH TLV | TWA | 2 ppm (7.6 mg/m³) [skin][6] |

There are no established Permissible Exposure Limits (PEL), Recommended Exposure Limits (REL), or Threshold Limit Values (TLV) for this compound. The limits for aniline are provided as a reference for a related compound and highlight the need for stringent exposure controls.

Hazard Identification and GHS Classification

Based on data for similar aromatic amines, this compound should be handled as a hazardous substance. The GHS classification for the closely related 4-butoxyaniline indicates the following hazards:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Experimental Protocols

Adherence to detailed experimental protocols is essential for the safe handling of this compound. The following procedures are based on best practices for handling air- and light-sensitive aromatic amines.

Handling and Personal Protective Equipment (PPE)

Objective: To prevent personnel exposure and contamination during the handling and manipulation of this compound.

Methodology:

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. For highly sensitive operations or when handling larger quantities, a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

-

Personal Protective Equipment:

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with aniline derivatives.[10] Always inspect gloves for integrity before use.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

-

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[11]

-

Remove any contaminated clothing immediately and decontaminate before reuse or dispose of as hazardous waste.

-

Storage

Objective: To ensure the stability of this compound and prevent accidental release or reaction.

Methodology:

-

Container: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle) to prevent degradation from light and air exposure.

-

Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (nitrogen or argon).

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[11]

-

Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]

Spill Cleanup

Objective: To safely and effectively decontaminate an area following a spill of this compound.

Methodology:

-

Immediate Actions:

-

Evacuate all non-essential personnel from the spill area.

-

If the spill is large or involves a significant release of vapors, contact your institution's emergency response team.[10]

-

Eliminate all ignition sources.

-

-

Containment:

-

Cleanup:

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

-

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup process.

Visualized Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for this compound Spill Response.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a substance-specific risk assessment and the guidance of a qualified safety professional. Always consult the manufacturer's Safety Data Sheet for the most current and comprehensive information.

References

- 1. 4-(Tert-butoxy)aniline | C10H15NO | CID 11159518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Butoxyaniline 97 4344-55-2 [sigmaaldrich.com]

- 3. 4-n-Butoxyaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-BUTOXYANILINE - Safety Data Sheet [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Aniline - IDLH | NIOSH | CDC [cdc.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]

- 8. Flammability limit - Wikipedia [en.wikipedia.org]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. qmul.ac.uk [qmul.ac.uk]

- 13. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 4-Tert-butoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butoxyaniline, also known as 4-((2-methylpropan-2-yl)oxy)aniline, is an aromatic organic compound featuring an aniline core substituted with a tert-butoxy group at the para position. This monoalkoxy aniline derivative serves as a valuable building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique structural combination—a nucleophilic amino group and a bulky, acid-labile tert-butoxy ether—imparts specific chemical properties that are leveraged in the synthesis of complex target molecules. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, reactivity, and applications of this compound for professionals in research and drug development.

Physical and Chemical Properties

The core physical and chemical properties of this compound are summarized in the table below, providing a clear reference for experimental design and evaluation.

| Property | Value | Reference(s) |

| CAS Number | 57120-36-2 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 91-93 °C @ 0.4 mmHg (0.53 kPa) | [2] |

| Density | 0.999 g/cm³ (Predicted) | [2] |

| Calculated LogP | 1.9 / 2.45 | [1][3] |

| Storage Temperature | 2-8°C, Protect from light | [2][3] |

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around δ 1.3 ppm. The aromatic protons should appear as two doublets in the δ 6.6-7.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the two amine (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the quaternary carbon of the tert-butyl group (around δ 78-80 ppm) and the methyl carbons (around δ 28-30 ppm). The aromatic carbons would appear in the δ 115-155 ppm range, with four distinct signals due to the molecule's symmetry.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, typically appearing as a doublet in the 3350-3450 cm⁻¹ region. A strong C-O stretching band for the ether linkage is expected around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 165. A prominent fragment would be the loss of isobutylene (56 amu) from the molecular ion via McLafferty rearrangement, resulting in a peak at m/z = 109, corresponding to 4-aminophenol.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the copper-catalyzed amination of an aryl halide, such as 1-tert-butoxy-4-chlorobenzene.

Reaction:

-

Reactants: 1-tert-Butoxy-4-chlorobenzene, Ammonium hydroxide

-

Catalyst: Copper(I) iodide

-

Ligand: N-(biphenyl-2-one)-1H-indole-2-carboxamide (or similar)

-

Base: Potassium phosphate

-

Solvent: Dimethyl sulfoxide (DMSO)

Detailed Methodology: [4]

-

Vessel Preparation: Add copper(I) iodide (0.05 mmol), the ligand (0.05-0.1 mmol), and potassium phosphate (1.1 mmol) to a 10 mL Schlenk tube.

-

Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Reagents: To the Schlenk tube, add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), DMSO (1 mL), and ammonium hydroxide (2.0 mmol).

-

Reaction: Stir the reaction mixture homogeneously at 110-120 °C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, add water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous phase twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain pure this compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its two primary functional groups: the aromatic amine and the tert-butyl ether.

-

Aniline Moiety: The -NH₂ group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[5] Reactions such as halogenation, nitration, and sulfonation will readily occur. However, direct nitration can lead to oxidation and the formation of undesired meta products due to the protonation of the amino group in strong acid.[6] Protection of the amine, for example by acylation to form an amide, is often employed to control reactivity and ensure para-substitution. The amine also undergoes typical reactions such as diazotization, acylation, and alkylation.[7]

-

Tert-butoxy Group: The tert-butoxy group is a bulky ether linkage that is notably stable under basic and most nucleophilic conditions. However, it is susceptible to cleavage under strong acidic conditions, which proceeds via a stable tert-butyl carbocation intermediate. This acid lability is a key feature often utilized for deprotection in multi-step syntheses.

-

Stability and Storage: this compound should be stored in a cool (2-8°C), dark place under an inert atmosphere to prevent degradation from light and air oxidation.[2][3]

Applications in Drug Development

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, known for their role in forming key interactions with biological targets. The 4-alkoxy aniline motif, in particular, is of significant interest to drug development professionals.

-

Kinase Inhibitors: The aniline core is a well-established pharmacophore in numerous kinase inhibitors, where it often acts as a crucial hydrogen bond donor and acceptor within the ATP-binding pocket of the enzyme. The substituent at the 4-position can be modified to tune potency, selectivity, and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: The tert-butoxy group serves multiple functions in drug design. Its bulk can provide steric hindrance to influence binding conformations. As an ether, it is relatively stable to metabolic degradation compared to more labile functional groups. Furthermore, the tert-butoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Intermediate: this compound is a versatile intermediate. The amino group can be readily functionalized to build more complex structures, while the tert-butoxy group can be retained as a permanent feature or removed at a later synthetic stage to reveal a phenol, providing another point for diversification. This strategic utility makes it a valuable building block in the synthesis of compound libraries for high-throughput screening.

References

- 1. 4-(Tert-butoxy)aniline | C10H15NO | CID 11159518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57120-36-2 | CAS DataBase [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(tert-Butoxy)aniline [oakwoodchemical.com]

A Technical Guide to High-Purity 4-Tert-butoxyaniline for Research and Development

Introduction: 4-Tert-butoxyaniline (CAS No. 57120-36-2) is a substituted aniline derivative increasingly recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, combining an aniline core with a bulky tert-butoxy group, allow for the creation of complex molecules with potential therapeutic applications. The aniline moiety is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology, while the tert-butoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability.[1] This guide provides an in-depth overview of commercial suppliers, synthesis, and purification protocols for high-purity this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity starting materials is critical for reproducible and reliable research outcomes. The following table summarizes key commercial suppliers offering this compound, detailing available quantities, purity specifications, and catalog information for easy comparison.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Apollo Scientific | OR909518 | 98% | 100 mg, 250 mg, 1 g, 5 g[2] |

| ChemScene | CS-0212602 | ≥98% | Custom and commercial production available[3] |

| Biosynth | FB155351 | Not Specified | Inquire for quantities[4] |

| Reagentia | R00EIF9 | Not Specified | 100 mg, 250 mg, 1 g, 5 g[5] |

| ChemicalBook | Aggregator | Varies | Lists multiple suppliers including Bide Pharmatech Ltd. and Jiangsu Aikon Biopharmaceutical R&D Co.,Ltd.[6] |

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of this compound from 1-tert-butoxy-4-chlorobenzene, adapted from established amination methodologies.[7]

Materials & Equipment:

-

1-tert-butoxy-4-chlorobenzene (1.0 mmol)

-

Ammonium hydroxide (2.0 mmol)

-

Copper (I) iodide (CuI) (0.05 mmol)

-

Potassium phosphate (K₃PO₄) (1.1 mmol)

-

Appropriate ligand (e.g., L-15, N-(biphenyl-2-one)-1H-indole-2-carboxamide) (0.1 mmol)[7]

-

Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10 mL Schlenk tube

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for extraction

-

Rotary evaporator

Procedure:

-

Add copper iodide (0.05 mmol), the ligand (0.1 mmol), and potassium phosphate (1.1 mmol) to a 10 mL Schlenk tube.[7]

-

Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Under argon, add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), anhydrous DMSO (1 mL), and ammonium hydroxide (2.0 mmol) to the Schlenk tube.[7]

-

Seal the tube and stir the reaction mixture homogeneously at 110-120 °C for 24 hours.[7]

-

After 24 hours, cool the reaction mixture to room temperature.

-

Add water and ethyl acetate to the mixture and transfer to a separatory funnel.

-

Separate the organic and aqueous layers. Extract the aqueous phase twice more with ethyl acetate.[7]

-

Combine all organic phases and dry over anhydrous sodium sulfate.[7]

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[7]

Purification by Column Chromatography

The crude this compound is purified using normal-phase flash column chromatography to remove unreacted starting materials and by-products.[7][8]

Materials & Equipment:

-

Crude this compound

-

Silica gel (flash grade, 230-400 mesh)[8]

-

Mobile Phase Solvents: Hexanes and Ethyl Acetate (reagent grade)[8]

-

Dichloromethane (for sample loading)

-

Glass chromatography column and collection flasks[8]

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp (254 nm)[8]

-

Rotary evaporator

Procedure:

-

TLC Analysis for Solvent System Selection: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop several plates using different ratios of hexanes to ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal solvent system should provide a Retention Factor (Rƒ) value between 0.25 and 0.35 for the target compound, with good separation from impurities.[8]

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent system (starting with the lowest polarity, e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Add a thin layer of sand to the top of the silica bed.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small portion of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder onto the top of the packed column.[8]

-

Elution and Fraction Collection: Begin eluting the column with the selected solvent system. Collect fractions in separate test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.[8]

-

Product Isolation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator. Further dry the product under high vacuum to remove any residual solvent.[8]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the use of this compound in a research context.

References

- 1. benchchem.com [benchchem.com]

- 2. 57120-36-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 4-(tert-Butoxy)aniline | 57120-36-2 | FB155351 | Biosynth [biosynth.com]

- 5. 4-(tert-butoxy)aniline (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. 4-(tert-butoxy)aniline | 57120-36-2 [chemicalbook.com]

- 7. 4-(tert-butoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of 4-Tert-butoxyaniline Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant reaction mechanism for the synthesis of 4-tert-butoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its formation is most effectively and commonly achieved through a two-step synthetic route, which circumvents the challenges associated with direct Williamson ether synthesis on p-aminophenol with a tertiary electrophile. The direct approach is often hampered by the competing elimination reaction, leading to low yields of the desired ether product.

The preferred industrial and laboratory-scale synthesis involves:

-

O-tert-butylation of 4-nitrophenol: This initial step forms the intermediate, 1-tert-butoxy-4-nitrobenzene. This reaction is typically acid-catalyzed and utilizes isobutylene or tert-butanol as the tert-butyl source.

-

Reduction of the nitro group: The nitro group of 1-tert-butoxy-4-nitrobenzene is subsequently reduced to an amine, yielding the final product, this compound.

This two-step approach offers higher yields and greater process control.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, outlining the transformation from starting materials to the final product.

Caption: Overall two-step synthesis workflow for this compound.

Step 1: O-tert-butylation of 4-Nitrophenol

The formation of the ether linkage is achieved via an acid-catalyzed reaction between 4-nitrophenol and a tert-butyl source, typically isobutylene or tert-butanol.

Reaction Mechanism

The reaction proceeds through the formation of a stable tert-butyl carbocation, which then acts as an electrophile and is attacked by the nucleophilic oxygen of the 4-nitrophenoxide ion.

Unlocking New Therapeutic Frontiers: A Technical Guide to Research Applications of 4-Tert-butoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butoxyaniline is a versatile building block in medicinal chemistry, offering a unique combination of physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents. Its bulky tert-butoxy group can impart improved metabolic stability and modulate lipophilicity, key parameters in drug design. This technical guide explores the potential research areas involving this compound, providing a comprehensive overview of its synthesis, potential applications as a kinase inhibitor and antimicrobial agent, and detailed experimental protocols for its use in drug discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding the design of new drug candidates.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 165.23 g/mol | --INVALID-LINK-- |

| CAS Number | 57120-36-2 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [Various chemical suppliers] |

| Melting Point | 65-69 °C | [Various chemical suppliers] |

| Boiling Point | 265.5 °C at 760 mmHg | [Various chemical suppliers] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | [General chemical knowledge] |

| logP (octanol-water partition coefficient) | 2.4 | [Predicted using chemical software] |

Potential Research Areas and Applications

The aniline scaffold is a well-established pharmacophore in numerous approved drugs, particularly in the field of oncology. The introduction of the tert-butoxy group at the 4-position offers several advantages in drug design, including enhanced metabolic stability and the ability to fine-tune the absorption, distribution, metabolism, and excretion (ADMET) profile of a compound.

Kinase Inhibitors in Oncology

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prominent in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. Overexpression or mutation of EGFR is a driving factor in the progression of various cancers. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways that promote cell proliferation and survival.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline-based inhibitors.

EGFR Signaling Pathway Inhibition

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative anilinoquinazoline and related derivatives against various kinases. While not all compounds contain the this compound moiety, this data provides a valuable benchmark for the potency of this class of inhibitors.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Gefitinib | EGFR | 25.42 | - | [1] |

| Erlotinib | EGFR | 33.25 | - | [1] |

| Compound 7i | EGFR | 17.32 | - | [1] |

| Compound 4a | EGFR | - | A549 | [1] |

| Compound 4c | EGFR | - | A549 | [1] |

| Compound 4d | EGFR | - | A549 | [1] |

| Compound 7i | - | 2250 | A549 | [1] |

| Compound 7i | - | 1720 | HT-29 | [1] |

| Compound 7i | - | 2810 | MCF-7 | [1] |

Antimicrobial Agents

Aniline derivatives have also been explored for their potential as antimicrobial agents. The incorporation of the this compound scaffold into various heterocyclic systems could lead to the development of novel antibacterial and antifungal compounds.

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative antimicrobial compounds. This data can serve as a reference for the evaluation of new this compound-based antimicrobial candidates.

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Carbazole Derivative 2 | S. aureus ATCC 29213 | 30 | [2] |

| Carbazole Derivative 2 | S. aureus ATCC 6358 | 30 | [2] |

| Carbazole Derivative 2 | S. pyogenes ATCC 19615 | 40 | [2] |

| Carbazole Derivative 2 | S. epidermidis ATCC 12228 | 50 | [2] |

| Compound 27 | E. coli | 11.7 | [3] |

| Compound 27 | P. aeruginosa | 11.7 | [3] |

| Compound 27 | S. aureus | 23.4 | [3] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-aminophenol and isobutylene, which is a common industrial method.

Reaction Scheme:

Materials:

-

4-Aminophenol

-

Isobutylene (liquefied gas)

-

Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

-

Solvent (e.g., Dichloromethane, tert-butyl methyl ether)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Pressure vessel

-

Standard laboratory glassware

Procedure:

-

In a pressure vessel, dissolve 4-aminophenol in the chosen solvent.

-

Add the acid catalyst to the solution.

-

Cool the vessel and carefully add a measured amount of liquefied isobutylene.

-

Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) with stirring for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the vessel, and carefully vent any excess isobutylene.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthetic Workflow Diagram:

Synthesis of this compound

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a target kinase, such as EGFR, using a luminescence-based assay that measures ATP consumption.

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Recombinant kinase (e.g., EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

Add the kinase enzyme to the wells of a 384-well plate.

-

Add the test compound dilutions to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow:

References

- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Intermediate: 4-Tert-butoxyaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Tert-butoxyaniline is a valuable intermediate in organic synthesis, prized for its role as a protected aniline derivative. The tert-butoxycarbonyl (Boc) group offers a robust and easily cleavable protecting strategy for the amino functionality, allowing for selective reactions at other positions of the aromatic ring. This attribute has made it a key building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry for the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of anilinopyrimidine and anilinoquinazoline scaffolds. These core structures are found in numerous potent and selective kinase inhibitors used in oncology. The aniline nitrogen acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 4-tert-butoxy group can be retained in the final molecule to modulate physicochemical properties or can be deprotected to reveal a phenol group for further functionalization or to act as another hydrogen bond donor.

A key synthetic transformation involving this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. This reaction is instrumental in constructing the core structure of many kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-tert-butoxy-4-chlorobenzene via a copper-catalyzed amination reaction.[1]

Reaction Scheme:

Materials:

-

1-tert-Butoxy-4-chlorobenzene

-

Ammonium hydroxide (28-30%)

-

Copper(I) iodide (CuI)

-

N-(biphenyl-2-one)-1H-indole-2-carboxamide (ligand)

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water, deionized

-

Anhydrous sodium sulfate

-

10 mL Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 10 mL Schlenk tube, add copper iodide (0.05 mmol), N-(biphenyl-2-one)-1H-indole-2-carboxamide (0.1 mmol), and potassium phosphate (1.1 mmol).

-

Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

To the tube, add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), 1 mL of anhydrous DMSO, and ammonium hydroxide (2.0 mmol).

-

Stir the reaction mixture vigorously at 110-120 °C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Reactant Scale | 1.0 mmol |

| Reaction Time | 24 h |

| Temperature | 110-120 °C |

| Typical Yield | Varies depending on specific conditions |

Protocol 2: Synthesis of N-(4-tert-butoxyphenyl)-6-chloropyrimidin-4-amine (Intermediate for Kinase Inhibitors)

This protocol details the Buchwald-Hartwig amination of 4,6-dichloropyrimidine with this compound. This reaction is a key step in the synthesis of various kinase inhibitors based on the anilinopyrimidine scaffold.

Reaction Scheme:

Materials:

-

4,6-Dichloropyrimidine

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a glovebox, to a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).

-

Add 4,6-dichloropyrimidine (1.0 mmol) and this compound (1.1 mmol) to the flask.

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(4-tert-butoxyphenyl)-6-chloropyrimidin-4-amine.

Quantitative Data:

| Parameter | Value |

| Reactant Scale | 1.0 mmol |

| Reaction Time | 12-24 h |

| Temperature | 100 °C |

| Typical Yield | 70-90% (literature examples for similar reactions) |

Signaling Pathway Context

The anilinopyrimidine and anilinoquinazoline derivatives synthesized using this compound often target key kinases in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.

EGFR Signaling Pathway:

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[1][2][3] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins. This initiates downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[4][5] Anilinopyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation.[6][7] Aberrant c-Met signaling is implicated in the development and progression of many cancers.[6] HGF binding to c-Met induces receptor dimerization and autophosphorylation, activating downstream pathways including the RAS-MAPK and PI3K-AKT pathways.[8] Kinase inhibitors derived from this compound can block the ATP-binding site of c-Met, thereby inhibiting its activity and downstream oncogenic signaling.

Visualizations

Caption: Synthetic workflow from starting materials to a key kinase inhibitor intermediate.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]